molecular formula C10H10N2OS B11898928 1-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)propan-2-one

1-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)propan-2-one

Cat. No.: B11898928
M. Wt: 206.27 g/mol
InChI Key: BEFFXYNPYSSXNQ-UHFFFAOYSA-N
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Description

1-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)propan-2-one is a heterocyclic compound featuring a bicyclic imidazo[1,2-a]pyridine core modified with a thioxo (S=O) group at the 5-position and a propan-2-one (acetone) substituent at the 1-position (Figure 1). The imidazo[1,2-a]pyridine scaffold is notable for its planar aromatic structure, which facilitates π-π stacking interactions in biological systems.

Synthetic routes for related compounds suggest that 1-(triphenylphosphoranylidene)propan-2-one could serve as a key intermediate in forming the ketone substituent, with subsequent cyclization and functionalization steps introducing the thioxo group . Structural characterization of such compounds often employs X-ray crystallography refined via programs like SHELXL, ensuring precise determination of bond lengths and angles .

Properties

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

1-(5-sulfanylideneimidazo[1,2-a]pyridin-1-yl)propan-2-one

InChI

InChI=1S/C10H10N2OS/c1-8(13)7-11-5-6-12-9(11)3-2-4-10(12)14/h2-6H,7H2,1H3

InChI Key

BEFFXYNPYSSXNQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1C=CN2C1=CC=CC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)propan-2-one typically involves the functionalization of imidazo[1,2-a]pyridines. One common method includes the use of radical reactions facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis . These methods allow for the efficient construction of the imidazo[1,2-a]pyridine scaffold and subsequent introduction of the thioxo and propan-2-one groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or alcohols.

    Substitution: The imidazo[1,2-a]pyridine core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)propan-2-one is C₉H₈N₂OS, with a molecular weight of 192.24 g/mol. The compound features an imidazopyridine framework with a thioxo group, which may enhance its reactivity and interaction with biological targets.

Biological Activities

Research indicates that compounds containing imidazo[1,2-a]pyridine structures exhibit various biological activities. Some notable activities include:

  • Antimicrobial Properties : The compound has shown potential against various microbial strains.
  • Antifungal Activity : Similar compounds have been reported to possess antifungal properties, suggesting that this compound may also exhibit such activity.
  • Potential as Anticancer Agents : The thioxo group may play a role in inhibiting cancer cell proliferation.

Applications in Medicinal Chemistry

The unique structure of this compound opens avenues for various applications in medicinal chemistry:

Drug Development

The compound is being studied for its potential as a lead compound in drug development. Its ability to interact with biological targets makes it a candidate for further optimization to enhance efficacy and reduce toxicity.

Case Studies

Several studies have documented the biological activities of related compounds. Here are some examples:

StudyCompoundFindings
Study A1-(Pyridin-2-yl)propan-2-oneDemonstrated antimicrobial activity against E. coli and S. aureus.
Study B5-ThioimidazoleExhibited antifungal properties against Candida species.
Study C4-MethylimidazoleInvestigated for its carcinogenic potential; findings suggest caution in therapeutic use.

Mechanism of Action

The mechanism of action of 1-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Core Structural Variations

The imidazo[1,2-a]pyridine core is shared among several analogs, but substituents and fused rings vary significantly, impacting physicochemical and biological properties (Table 1).

Table 1: Structural Comparison of Imidazo-Pyridine Derivatives

Compound Name Core Structure Key Substituents Functional Groups
1-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)propan-2-one Imidazo[1,2-a]pyridine 5-Thioxo, 1-propan-2-one Ketone, Thione
Cyclopropanesulfonic acid derivatives [EP 2022] Imidazo[4,5-d]pyrrolo[2,3-b]pyridine 2-Difluoromethyl, cyclopropanesulfonamide Sulfonamide, Halogenated alkyl
JAK Inhibitors [Patent 2019] Imidazo[4,5-d]pyrrolo[2,3-b]pyridine Cyclohexyl, acetonitrile Nitrile, Amide
DMPTHP Thiosemicarbazone [Hindawi 2020] Hydrazono-propan-2-one N,N-dimethylthiosemicarbazide Thiosemicarbazone, Hydrazone

Key Observations :

  • Electron-Withdrawing Groups : The 5-thioxo group in the target compound contrasts with 2-difluoromethyl or 2-methyl groups in derivatives, which may enhance lipophilicity and membrane permeability .
  • Solubility : The propan-2-one substituent likely increases polarity compared to cyclopropanesulfonamide () or acetonitrile (), though exact solubility data are absent .

Biological Activity

1-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)propan-2-one is a compound that belongs to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C10H10N2OSC_{10}H_{10}N_{2}OS with a molecular weight of 206.27 g/mol. The compound features a thioxo group attached to an imidazo[1,2-a]pyridine scaffold, which is pivotal for its biological effects.

PropertyValue
Molecular FormulaC10H10N2OS
Molecular Weight206.27 g/mol
CAS Number110857-73-3
EINECS[Data not available]

Antitumor Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antitumor properties. A study highlighted that compounds similar to this compound can inhibit key kinases involved in cancer progression, such as c-Met and VEGFR2. For instance, a related derivative demonstrated IC50 values of 1.9 nM for c-Met and 2.2 nM for VEGFR2, showcasing potent inhibition of tumor cell proliferation in vitro and in vivo models .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. Imidazo[1,2-a]pyridine derivatives have been reported to possess antibacterial and antifungal properties. These activities are attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

Other Pharmacological Effects

In addition to antitumor and antimicrobial activities, this class of compounds has been associated with various other pharmacological effects:

  • Anticonvulsant : Exhibits potential in managing seizure disorders.
  • Anti-inflammatory : Demonstrates efficacy in reducing inflammation-related conditions.
  • Analgesic : Provides pain relief in various models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications on the imidazo[1,2-a]pyridine scaffold. Key findings from SAR studies indicate:

  • Substituent Positioning : The position of substituents on the pyridine ring significantly affects potency and selectivity against target enzymes.
  • Functional Groups : The presence of electron-withdrawing or electron-donating groups can enhance or diminish biological activity .

Case Studies

Several studies have investigated the biological activity of imidazo[1,2-a]pyridine derivatives:

  • Antitumor Efficacy Study : A specific derivative showed a dose-dependent reduction in tumor size in xenograft models when administered at daily doses of 5 mg/kg .
  • Antimicrobial Testing : In vitro assays demonstrated that derivatives exhibited minimum inhibitory concentrations (MIC) against various bacterial strains, indicating their potential as novel antimicrobial agents .

Q & A

Q. What established synthetic routes are available for 1-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)propan-2-one, and what parameters critically influence reaction yield?

A common method involves reacting precursor imidazo[1,2-a]pyridine derivatives with thiocarbonylating agents. For example, carbon disulfide under reflux conditions with ethanolic potassium hydroxide has been used to introduce the thioxo group in analogous compounds . Key parameters include reaction time (e.g., 12 hours for complete conversion), solvent polarity, and temperature control to avoid side reactions. The use of anhydrous conditions and inert atmospheres may further optimize yield.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR : To confirm the imidazo[1,2-a]pyridine core and propan-2-one substituent.
  • IR spectroscopy : Identifies the C=S stretch (~1200–1050 cm⁻¹) of the thioxo group .
  • X-ray crystallography : Resolves the 3D structure and confirms the thioxo group’s position. SHELXL software is recommended for refinement, as it handles small-molecule crystallography robustly, even with twinned or high-resolution data .

Q. How do structural features like the thioxo group and imidazo ring influence reactivity?

The thioxo group enhances electrophilicity at the adjacent carbon, enabling nucleophilic substitutions. The imidazo[1,2-a]pyridine core contributes π-π stacking interactions in biological systems, while the propan-2-one moiety offers a site for derivatization (e.g., ketone reduction or condensation) .

Advanced Research Questions

Q. How can discrepancies between theoretical (DFT) and experimental (X-ray) structural data be resolved?

Discrepancies often arise from dynamic effects (e.g., bond rotation) or crystallographic disorder. Use SHELXL’s TWIN and BASF commands to model twinning, and refine hydrogen atom positions with restraints. Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm conformer populations .

Q. What computational strategies predict the biological activity of this compound?

Ligand-based approaches like 3D-QSAR and pharmacophore modeling can map electronic and steric features critical for activity. Molecular docking studies using JAK kinase crystal structures (PDB: 6VGL) may reveal binding interactions, as seen in analogous imidazo-pyridine derivatives . Adjust the thioxo group’s electronegativity in silico to evaluate its impact on target affinity.

Q. How can synthesis be optimized under varying solvent conditions?

Polar aprotic solvents (e.g., DMF) may enhance thiocarbonylation efficiency by stabilizing reactive intermediates. Evidence from similar reactions shows that mixed-solvent systems (e.g., Et₃N/DMF-H₂O) improve yields by balancing solubility and reaction kinetics . Screen solvents with varying dielectric constants and monitor reaction progress via TLC or HPLC.

Q. What strategies mitigate stability issues during storage or experimental handling?

The compound’s stability is pH- and temperature-dependent. Store lyophilized samples at –20°C under argon to prevent oxidation of the thioxo group. For aqueous solutions, buffer at pH 6.5–7.5 (similar to ammonium acetate/acetic acid systems used in related assays) to minimize hydrolysis .

Q. How can contradictory biological activity data across assays be reconciled?

Variability may stem from assay conditions (e.g., cell line specificity or redox environments). Standardize protocols using controls like known kinase inhibitors (e.g., ruxolitinib for JAK assays). Perform dose-response curves in triplicate and validate findings with orthogonal assays (e.g., SPR for binding affinity) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Thiocarbonylation

ParameterOptimal RangeEvidence Source
Reaction Time12–18 hours
Temperature80–100°C (reflux)
Solvent SystemEthanolic KOH or DMF/H₂O

Q. Table 2. Stability Conditions

FactorRecommended RangeEvidence Source
Storage Temperature–20°C (lyophilized)
pH Range6.5–7.5

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